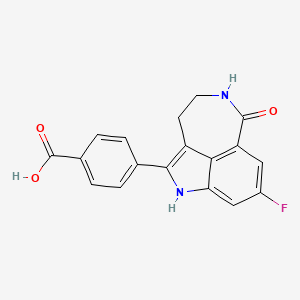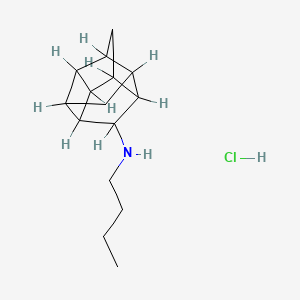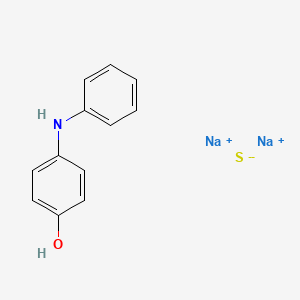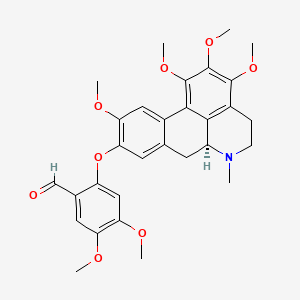
Thaliadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Thaliadine est un composé organique complexe de formule moléculaire C30H33NO8 . Elle est connue pour sa structure unique, qui comprend plusieurs groupes méthoxy et un noyau de dibenzoquinoléine.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse de la Thaliadine implique plusieurs étapes, commençant par la préparation du noyau de dibenzoquinoléine. Ce noyau est ensuite fonctionnalisé par des groupes méthoxy via une série de réactions, notamment la méthylation et l'oxydation. L'étape finale consiste à attacher la portion benzaldéhyde au noyau de dibenzoquinoléine.
Méthodes de Production Industrielle : La production industrielle de la this compound implique généralement des techniques de synthèse organique à grande échelle. Ces méthodes utilisent souvent des réacteurs automatisés et des systèmes à flux continu pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont soigneusement contrôlées, notamment la température, la pression et l'utilisation de catalyseurs pour optimiser le processus de synthèse.
Analyse Des Réactions Chimiques
Types de Réactions : La Thaliadine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des dérivés de quinone.
Réduction : Les réactions de réduction peuvent convertir la this compound en sa forme hydroquinone correspondante.
Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés.
Principaux Produits :
Oxydation : Dérivés de quinone.
Réduction : Dérivés d'hydroquinone.
Substitution : Divers dérivés de this compound substitués, en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La Thaliadine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son potentiel comme sonde biochimique pour étudier les processus cellulaires.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-cancéreux et anti-inflammatoires.
Industrie : Utilisée dans le développement de matériaux avancés et comme catalyseur dans certaines réactions chimiques.
5. Mécanisme d'Action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques à l'intérieur des cellules. On pense qu'elle module l'activité de certaines enzymes et de certains récepteurs, ce qui entraîne des modifications des voies de signalisation cellulaire. Les cibles moléculaires et les voies exactes sont encore en cours d'investigation, mais des études préliminaires suggèrent que la this compound peut influencer l'activité des kinases et des facteurs de transcription.
Composés Similaires :
Thalidomide : Connu pour ses propriétés immunomodulatrices et anti-inflammatoires.
Lénidomide : Un dérivé de la Thalidomide avec une activité anti-cancéreuse accrue.
Pomalidomide : Un autre dérivé de la Thalidomide avec des effets anti-cancéreux puissants.
Unicité de la this compound : La this compound se distingue par son noyau unique de dibenzoquinoléine et ses multiples groupes méthoxy, qui confèrent des propriétés chimiques et des activités biologiques distinctes. Contrairement à la Thalidomide et à ses dérivés, la structure de la this compound permet une plus large gamme de modifications chimiques, ce qui en fait un composé polyvalent pour diverses applications.
Mécanisme D'action
The mechanism of action of Thaliadine involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the activity of kinases and transcription factors.
Comparaison Avec Des Composés Similaires
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another Thalidomide derivative with potent anti-cancer effects.
Uniqueness of Thaliadine: this compound stands out due to its unique dibenzoquinoline core and multiple methoxy groups, which confer distinct chemical properties and biological activities. Unlike Thalidomide and its derivatives, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
67510-96-7 |
|---|---|
Formule moléculaire |
C30H33NO8 |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1 |
Clé InChI |
CTIIMTXWHVNAII-FQEVSTJZSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


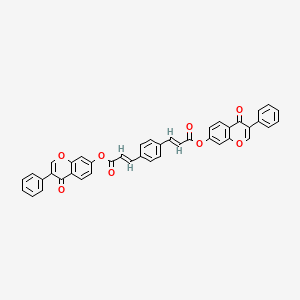
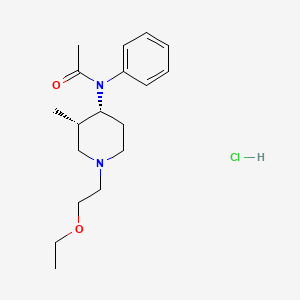
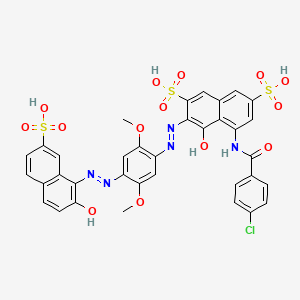
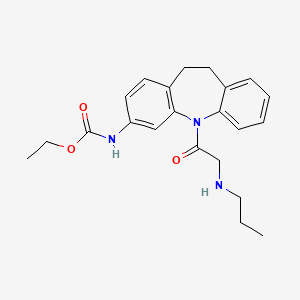

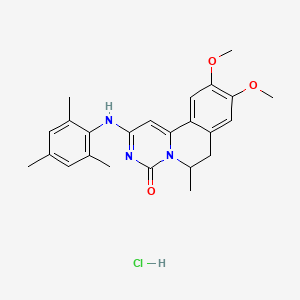

![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)


